molecular formula C18H26N4O2 B6011557 2-[1-[(3-methoxyphenyl)methyl]-4-(1H-pyrazol-5-ylmethyl)piperazin-2-yl]ethanol

2-[1-[(3-methoxyphenyl)methyl]-4-(1H-pyrazol-5-ylmethyl)piperazin-2-yl]ethanol

Cat. No.: B6011557
M. Wt: 330.4 g/mol
InChI Key: UIUAYUBAPIJEBQ-UHFFFAOYSA-N
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Description

2-[1-[(3-methoxyphenyl)methyl]-4-(1H-pyrazol-5-ylmethyl)piperazin-2-yl]ethanol is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a pyrazolylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[(3-methoxyphenyl)methyl]-4-(1H-pyrazol-5-ylmethyl)piperazin-2-yl]ethanol typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3-methoxybenzyl chloride and the piperazine intermediate.

    Introduction of Pyrazolylmethyl Group: The pyrazolylmethyl group can be added through a reaction between the piperazine intermediate and 1H-pyrazole-5-carbaldehyde in the presence of a reducing agent such as sodium borohydride.

    Final Step: The ethanol group is introduced by reacting the intermediate with ethylene oxide under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the pyrazolylmethyl group, potentially converting it to a pyrazoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-[1-[(3-methoxyphenyl)methyl]-4-(1H-pyrazol-5-ylmethyl)piperazin-2-yl]ethanol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: The compound is investigated for its effects on neurotransmitter systems, making it a candidate for the development of drugs for neurological disorders.

    Biochemistry: It is used in studies to understand the interaction of small molecules with proteins and enzymes.

    Industrial Chemistry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-[(3-methoxyphenyl)methyl]-4-(1H-pyrazol-5-ylmethyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets such as receptors and enzymes. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the pyrazolylmethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[1-[(3-methoxyphenyl)methyl]-4-(1H-pyrazol-3-ylmethyl)piperazin-2-yl]ethanol: Similar structure but with a different position of the pyrazole ring.

    2-[1-[(3-methoxyphenyl)methyl]-4-(1H-imidazol-5-ylmethyl)piperazin-2-yl]ethanol: Contains an imidazole ring instead of a pyrazole ring.

    2-[1-[(3-methoxyphenyl)methyl]-4-(1H-triazol-5-ylmethyl)piperazin-2-yl]ethanol: Contains a triazole ring instead of a pyrazole ring.

Uniqueness

The uniqueness of 2-[1-[(3-methoxyphenyl)methyl]-4-(1H-pyrazol-5-ylmethyl)piperazin-2-yl]ethanol lies in its specific substitution pattern, which can result in distinct biological activities compared to its analogs. The combination of the methoxyphenyl group and the pyrazolylmethyl group provides a unique pharmacophore that can interact with a variety of biological targets.

Properties

IUPAC Name

2-[1-[(3-methoxyphenyl)methyl]-4-(1H-pyrazol-5-ylmethyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c1-24-18-4-2-3-15(11-18)12-22-9-8-21(14-17(22)6-10-23)13-16-5-7-19-20-16/h2-5,7,11,17,23H,6,8-10,12-14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUAYUBAPIJEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2CCO)CC3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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